An In-depth Technical Guide to 5-Hydroxy-3',4',7-trimethoxyflavone: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to 5-Hydroxy-3',4',7-trimethoxyflavone: Structure, Synthesis, and Biological Activity
A Note on the Subject Compound: Initial literature searches for "4-Hydroxy-5,7,4'-trimethoxyflavan" did not yield a characterized compound, suggesting a potential ambiguity or typographical error in the nomenclature. This guide therefore focuses on a closely related and well-researched polymethoxyflavone, 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) , to provide a technically robust and scientifically valuable resource for researchers.
Introduction to Polymethoxyflavones
Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, characterized by a C6-C3-C6 backbone structure.[1] Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy (-OCH₃) groups on the flavone skeleton. This methoxylation significantly alters their physicochemical properties, enhancing metabolic stability and membrane permeability, which often translates to increased oral bioavailability and potent biological activity.[2] 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) is a naturally occurring PMF isolated from medicinal plants such as Lippia nodiflora, and it has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology.[3]
Chemical Structure and Physicochemical Properties
The foundational structure of HTMF is the flavone backbone, which consists of two benzene rings (A and B) linked by a heterocyclic pyrone ring (C).[4] According to IUPAC nomenclature, the positions on the A and C rings are numbered 2 to 8, while the B ring positions are numbered 2' to 6'.[5][6] HTMF is systematically named 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one . Its structure is characterized by a hydroxyl group at the C-5 position and methoxy groups at C-7, C-3', and C-4'.
The C-5 hydroxyl group is of particular significance as it forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen, influencing the planarity and electronic properties of the molecule. This feature is crucial for many of the biological activities associated with flavonoids.
Key Physicochemical Data
The structural features of HTMF dictate its physical and chemical properties, which are essential for its handling, formulation, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₆ | [7] |
| Molecular Weight | 328.32 g/mol | [8] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one | Derived from[3] |
| Appearance | (Not specified in results) | N/A |
| Solubility | (Not specified in results, likely soluble in DMSO, Methanol) | N/A |
Synthesis and Characterization
The synthesis of polymethoxyflavones like HTMF is a cornerstone of medicinal chemistry, enabling the production of pure compounds for biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies. While specific protocols for HTMF can vary, a common and reliable strategy involves the construction of the flavone core via a chalcone intermediate.
Representative Synthetic Pathway: The Chalcone Route
This pathway involves two primary stages: the Claisen-Schmidt condensation to form a substituted 2'-hydroxychalcone, followed by oxidative cyclization to yield the flavone.
Caption: General synthetic workflow for HTMF via a chalcone intermediate.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for flavone synthesis.[9][10]
Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (Chalcone Intermediate)
-
Reagent Preparation: Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in absolute ethanol in a round-bottom flask.
-
Base Addition: While stirring vigorously, add a solution of potassium hydroxide (3.0 eq) in ethanol dropwise to the mixture. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, generating the enolate required to attack the aldehyde.
-
Condensation Reaction: Heat the reaction mixture to reflux for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The extended reflux provides the necessary activation energy for the condensation and subsequent dehydration to form the α,β-unsaturated ketone system of the chalcone.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold dilute HCl. This neutralizes the base and precipitates the crude chalcone product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Oxidative Cyclization to 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)
-
Reaction Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Cyclization: Add a catalytic amount of iodine (I₂) to the solution and heat the mixture to 120-140 °C for 2-4 hours. Iodine acts as an oxidizing agent to facilitate the cyclization of the chalcone into the flavone ring system.
-
Quenching and Isolation: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The product will precipitate out of the solution.
-
Purification and Validation: Collect the crude HTMF by filtration. Purify the product by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure HTMF. The structure and purity must be validated using spectroscopic methods.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon skeleton and the position of substituents. Specific chemical shifts for the methoxy groups and aromatic protons provide definitive structural proof.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement of the molecular ion.[2]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy reveals characteristic absorption bands that are indicative of the conjugated flavone system.
Biological Activity and Mechanism of Action
HTMF has demonstrated significant potential as an anticancer agent, with its activity primarily investigated in human breast cancer cell lines.
Antiproliferative and Apoptotic Activity
Studies have shown that HTMF effectively inhibits the proliferation of human breast cancer cells (MCF-7) in a dose-dependent manner.[3] The primary mechanism behind this antiproliferative effect is the induction of apoptosis, or programmed cell death. Key findings include:
-
Morphological Changes: Treatment with HTMF induces characteristic apoptotic features in MCF-7 cells, such as cell shrinkage, membrane blebbing, and chromatin condensation, as observed through staining techniques like Hoechst 33258.[3]
-
DNA Damage: The compound causes DNA fragmentation, a hallmark of late-stage apoptosis.[3]
-
Induction of ROS: HTMF treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS), which can trigger oxidative stress and initiate the apoptotic cascade.[3]
Molecular Mechanism: Modulation of the p53 Pathway
The anticancer activity of HTMF is linked to its ability to modulate key proteins involved in the apoptosis signaling pathway. A central mechanism involves the stabilization of the p53 tumor suppressor protein.[3]
Caption: Proposed mechanism of HTMF-induced apoptosis in cancer cells.
In healthy cells, p53 levels are kept low by its negative regulator, MDM2, which targets p53 for degradation. In silico molecular docking studies suggest that HTMF can bind to MDM2, inhibiting the MDM2-p53 interaction.[3] This inhibition stabilizes p53, allowing it to accumulate in the cell. Activated p53 then functions as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and the cleavage of substrates like PARP, ultimately executing the apoptotic program.[3]
Conclusion and Future Directions
5-Hydroxy-3',4',7-trimethoxyflavone is a compelling natural product with well-documented antiproliferative and pro-apoptotic properties. Its mechanism of action, centered on the modulation of critical cell survival pathways like p53, makes it a valuable lead compound for anticancer drug development. This guide provides a foundational overview of its chemical nature, synthesis, and biological function to support further research. Future investigations should focus on its efficacy in other cancer models, its pharmacokinetic and safety profiles in vivo, and the synthesis of novel analogs to optimize its therapeutic potential.
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Anbazhagan, R., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(3), 227-236. [Link][3]
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